molecular formula C23H16N2O6 B11525970 2-{4-methoxy-3-[(phenylcarbonyl)amino]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

2-{4-methoxy-3-[(phenylcarbonyl)amino]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B11525970
M. Wt: 416.4 g/mol
InChI Key: QGTBUAUXLUEPQC-UHFFFAOYSA-N
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Description

2-(3-BENZAMIDO-4-METHOXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamido group, a methoxyphenyl group, and an isoindole carboxylic acid moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BENZAMIDO-4-METHOXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the benzamido and methoxyphenyl intermediates, followed by their coupling with the isoindole carboxylic acid derivative. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-BENZAMIDO-4-METHOXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The benzamido and methoxy groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups into the compound, leading to a variety of derivatives.

Scientific Research Applications

2-(3-BENZAMIDO-4-METHOXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-BENZAMIDO-4-METHOXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these actions depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-benzamido-4-methoxyphenyl)-4-ethoxybenzamide
  • N-(3-benzamido-4-methoxyphenyl)-3-methylbenzamide
  • N-(3-benzamido-4-methoxyphenyl)-4-acetamidobenzamide

Uniqueness

2-(3-BENZAMIDO-4-METHOXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential applications in various scientific fields. Compared to similar compounds, it may exhibit different biological activities, making it a valuable subject for further research and development.

Properties

Molecular Formula

C23H16N2O6

Molecular Weight

416.4 g/mol

IUPAC Name

2-(3-benzamido-4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid

InChI

InChI=1S/C23H16N2O6/c1-31-19-10-8-15(12-18(19)24-20(26)13-5-3-2-4-6-13)25-21(27)16-9-7-14(23(29)30)11-17(16)22(25)28/h2-12H,1H3,(H,24,26)(H,29,30)

InChI Key

QGTBUAUXLUEPQC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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